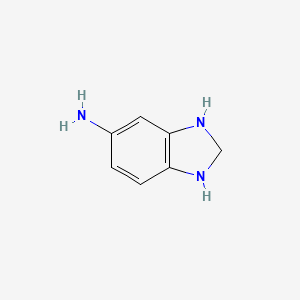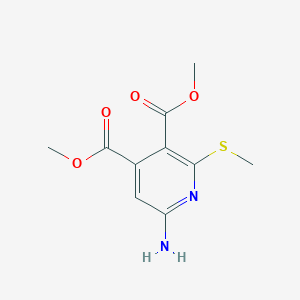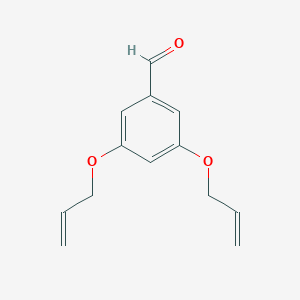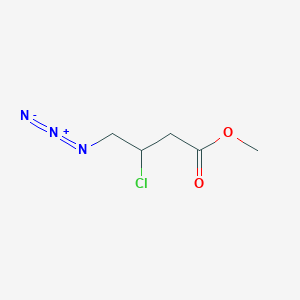![molecular formula C13H8Cl2F3O2P B14259993 {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride CAS No. 391642-68-5](/img/structure/B14259993.png)
{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride typically involves the reaction of 4-(trifluoromethyl)phenol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
4-(Trifluoromethyl)phenol+Phosphorus oxychloride→4-[4-(Trifluoromethyl)phenoxy]phenylphosphonic dichloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The phosphonic dichloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphonates.
Hydrolysis: In the presence of water, the phosphonic dichloride group hydrolyzes to form phosphonic acid derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, toluene
Catalysts: Lewis acids or bases to facilitate substitution reactions
Major Products Formed
Phosphonates: Formed by substitution of the phosphonic dichloride group
Phosphonic Acids: Formed by hydrolysis of the phosphonic dichloride group
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride is used as a building block for the synthesis of various organophosphorus compounds. It is also employed in the development of new materials with unique properties.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride involves its interaction with specific molecular targets. The phosphonic dichloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {4-(Trifluoromethyl)phenyl}phosphonic dichloride
- {4-(Trifluoromethyl)phenoxy}phosphonic dichloride
- {4-(Trifluoromethyl)phenyl}phosphonic acid
Uniqueness
{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride is unique due to the presence of both a trifluoromethyl group and a phenoxy group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
391642-68-5 |
|---|---|
Molekularformel |
C13H8Cl2F3O2P |
Molekulargewicht |
355.07 g/mol |
IUPAC-Name |
1-(4-dichlorophosphorylphenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8Cl2F3O2P/c14-21(15,19)12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)13(16,17)18/h1-8H |
InChI-Schlüssel |
JLCOPFBYWIVTFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)P(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)







